N-[(3,4-difluorophenyl)methyl]-3,5,11,14,16-pentazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),2,4,6,8(13),9,11,16,18-nonaen-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25656651-Compound-26c: is a small molecular drug with the chemical formula C21H14F2N6 . It is known for its inhibitory action on the fusion protein Bcr-Abl, which is implicated in certain types of cancer, such as mature B-cell lymphoma and myeloproliferative neoplasm .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PMID25656651-Compound-26c involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature and patents .
Industrial Production Methods: Industrial production of PMID25656651-Compound-26c typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: PMID25656651-Compound-26c undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
Chemistry: PMID25656651-Compound-26c is used in chemical research to study its inhibitory effects on specific proteins and pathways.
Biology: In biological research, it is used to investigate its effects on cell signaling pathways and its potential as a therapeutic agent.
Medicine: In medical research, PMID25656651-Compound-26c is studied for its potential use in treating cancers that involve the Bcr-Abl fusion protein.
Industry: In the pharmaceutical industry, it is used in the development of targeted cancer therapies .
Mechanism of Action
PMID25656651-Compound-26c exerts its effects by inhibiting the fusion protein Bcr-Abl. This inhibition disrupts downstream signaling pathways such as STAT5, PI3K/Akt, and Erk1/2, leading to decreased cell transformation, survival, and proliferation .
Comparison with Similar Compounds
PMID25656651-Compound-27: Another inhibitor of the Bcr-Abl fusion protein.
PMID25656651-Compound-29a: A related compound with similar inhibitory effects.
Uniqueness: PMID25656651-Compound-26c is unique due to its specific chemical structure and its high potency in inhibiting the Bcr-Abl fusion protein compared to other similar compounds .
Properties
Molecular Formula |
C21H14F2N6 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-[(3,4-difluorophenyl)methyl]-3,5,11,14,16-pentazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),2,4,6,8(13),9,11,16,18-nonaen-4-amine |
InChI |
InChI=1S/C21H14F2N6/c22-16-4-3-12(8-17(16)23)9-26-21-27-10-15-13-5-7-24-11-18(13)28-20-14(19(15)29-21)2-1-6-25-20/h1-8,10-11H,9H2,(H,25,28)(H,26,27,29) |
InChI Key |
HIVDOLJVFRYLKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC3=C(C=CN=C3)C4=CN=C(N=C24)NCC5=CC(=C(C=C5)F)F)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.